2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC15958220
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10ClN3O2 |
---|---|
Molecular Weight | 215.64 g/mol |
IUPAC Name | 2-(azetidin-3-yl)pyrimidine-5-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H9N3O2.ClH/c12-8(13)6-3-10-7(11-4-6)5-1-9-2-5;/h3-5,9H,1-2H2,(H,12,13);1H |
Standard InChI Key | ISEAZKCYGILVOL-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C2=NC=C(C=N2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound comprises a pyrimidine ring substituted at the 2-position with an azetidine group and at the 5-position with a carboxylic acid. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development. Key structural features include:
-
Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Azetidine substituent: A four-membered saturated ring containing one nitrogen atom, contributing conformational rigidity.
-
Carboxylic acid group: Facilitates hydrogen bonding and salt formation, as evidenced by its pKa of ~2.5 (carboxylic proton) and ~9.5 (azetidine amine) .
The SMILES notation and InChIKey provide unambiguous representations of its connectivity .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 215.64 g/mol | |
XLogP3 | 0.7 | |
Hydrogen bond donors | 3 | |
Hydrogen bond acceptors | 5 | |
Rotatable bonds | 2 |
Tautomerism and Stereochemistry
The compound exhibits prototropic tautomerism at the pyrimidine ring, though the 1H-3H tautomer is predominant due to conjugation with the carboxylic acid group. No chiral centers are present, eliminating stereoisomerism concerns in synthesis .
Synthetic Methodologies
Key Synthetic Routes
Patent WO2018108954A1 outlines a multi-step synthesis starting from azetidine-3-carboxylic acid:
-
Esterification: Treatment with thionyl chloride in methanol yields methyl azetidine-3-carboxylate hydrochloride ().
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) and triethylamine forms 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate.
-
Reduction: Sodium borohydride reduces the ester to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
-
Fluorination: Mesylation followed by fluoride displacement (e.g., TBAF) introduces the fluoromethyl group.
-
Deprotection and Coupling: Acidic removal of Boc and coupling with pyrimidine-5-carboxylic acid derivatives completes the synthesis.
Table 2: Reagents and Conditions
Step | Reagent | Temperature | Yield |
---|---|---|---|
1 | SOCl₂, MeOH | 5–15°C | 92% |
2 | Boc₂O, Et₃N | RT | 85% |
4 | MsCl, TBAF | 0°C→RT | 78% |
Purification Challenges
The hydrochloride salt’s hygroscopicity necessitates anhydrous conditions during crystallization. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity, critical for pharmacological applications .
Pharmacological Applications
Kinase Inhibition
The pyrimidine scaffold exhibits potent inhibition of p70S6K and Akt, kinases implicated in oncogenic signaling . Comparative studies show:
-
p70S6K IC₅₀: 72 nM for the (S)-3-phenylpiperidine derivative .
-
Selectivity: >100-fold selectivity over PI3K isoforms due to the azetidine’s constrained geometry .
Structure-Activity Relationships (SAR)
Modifications at three positions dictate activity (Figure 1) :
-
R₁ (Azetidine): Cyclopropylmethyl enhances metabolic stability (CLhep = 12 mL/min/kg).
-
R₂ (Pyrimidine 2-position): (S)-3-Phenylpiperidine improves target binding (ΔG = −9.8 kcal/mol).
-
R₃ (Carboxylic acid): Hydrochloride salt increases aqueous solubility (LogS = −2.1 vs. −3.4 for free acid).
Table 3: SAR of Key Derivatives
Compound | R₁ | R₂ | IC₅₀ (nM) |
---|---|---|---|
1 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | 72 |
2 | Methyl | (R)-3-Phenylpiperidine | 680 |
3 | Cyclopropylmethyl | Morpholine | 210 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 8.80 (s, 1H, pyrimidine H6), 4.65 (m, 1H, azetidine H3), 3.90 (m, 2H, azetidine H1), 3.45 (m, 2H, azetidine H2) .
Stability Studies
The hydrochloride salt remains stable for 24 months at −20°C (HPLC purity: 98.4%), but degrades to 95.1% after 6 months at 25°C/60% RH, necessitating cold storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume